2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple methoxy groups attached to phenyl rings. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound shares the dimethoxyphenyl groups but lacks the pyrazole and thiazole rings.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar pyrazole structure but different substituents.
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: This compound has similar aromatic rings but different functional groups.
Uniqueness
The uniqueness of 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole lies in its combination of pyrazole and thiazole rings with multiple methoxy-substituted phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
1006330-26-2 |
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Molecular Formula |
C29H27N3O4S |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C29H27N3O4S/c1-18-28(19-9-7-6-8-10-19)30-29(37-18)32-23(21-12-14-25(34-3)27(16-21)36-5)17-22(31-32)20-11-13-24(33-2)26(15-20)35-4/h6-17H,1-5H3 |
InChI Key |
GKPKGPQVZYRXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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